molecular formula C13H20N2O3 B6280735 tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2649081-26-3

tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B6280735
CAS No.: 2649081-26-3
M. Wt: 252.3
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Description

tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes a cyclopropyl group, an oxa-bridge, and a diazaspiro framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a cyclopropyl-containing precursor and a suitable cyclization agent under controlled conditions.

    Introduction of the Oxa-Bridge: The oxa-bridge is introduced via an etherification reaction, where an appropriate alcohol reacts with the spirocyclic intermediate.

    Incorporation of the Diaza Groups: The diaza groups are incorporated through a series of substitution reactions, often involving amine precursors and suitable activating agents.

    Final Functionalization: The tert-butyl ester group is introduced in the final step, typically through esterification using tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is unique due to its spirocyclic structure combined with the presence of both oxa and diaza functionalities. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

2649081-26-3

Molecular Formula

C13H20N2O3

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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